Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Medicinal Chemistry Drug Discovery ADME Optimization

Researchers synthesizing pyridine-containing kinase inhibitors or SDHI fungicides often encounter regioisomer-related synthetic failures. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS 1214379-15-3) provides a validated 3-chloro-2-methoxy-5-carboxylate scaffold with precisely defined reactivity: • Enables Pd-catalyzed cross-coupling at the 3-chloro position for rapid library synthesis of aryl/heteroaryl derivatives • Cost-advantaged ethyl ester (~50% lower vs. free acid CAS 884494-85-3) with stability under basic conditions; selectively cleavable under mild alkaline hydrolysis • Consistent 98% purity across major suppliers; store at room temperature, ship ambient - non-hazardous for transport

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 1214379-15-3
Cat. No. B6341260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-2-methoxypyridine-5-carboxylate
CAS1214379-15-3
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)OC)Cl
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)8(13-2)11-5-6/h4-5H,3H2,1-2H3
InChIKeyGHBFXNBQTJOZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-2-methoxypyridine-5-carboxylate: Procurement & Technical Specifications


Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS 1214379-15-3) is a halogenated pyridine carboxylate ester with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound features a pyridine ring substituted at the 3-position with a chlorine atom, at the 2-position with a methoxy group, and at the 5-position with an ethyl carboxylate ester . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the chloro substituent provides a handle for cross-coupling reactions and the ester functionality enables further derivatization to carboxylic acids, amides, or other bioactive scaffolds [1]. The compound is commercially available from multiple suppliers with purities typically specified at 98% .

Halogenated pyridine ester building block for pharmaceutical and agrochemical synthesis

3-Chloro substituent enables palladium-catalyzed cross-coupling diversification

Ethyl ester group supports protected-acid strategy with mild hydrolysis release

Ethyl 3-Chloro-2-methoxypyridine-5-carboxylate: Irreplaceable vs. Generic Analogs


The unique substitution pattern of ethyl 3-chloro-2-methoxypyridine-5-carboxylate—specifically the 3-chloro, 2-methoxy, and 5-ethyl carboxylate arrangement—dictates its reactivity profile and downstream synthetic utility in ways that structurally similar pyridine derivatives cannot replicate [1]. Substituting the ethyl ester for a methyl ester alters the compound's solubility, lipophilicity (LogP ~2.16 for the ethyl ester ), and reaction kinetics during hydrolysis or aminolysis steps . Changing the position of the chloro substituent (e.g., from 3-chloro to 5-chloro or 6-chloro isomers) yields regioisomers with fundamentally different electronic properties and cross-coupling regioselectivity . Replacing the methoxy group with hydrogen or a different alkoxy group modifies both the electron density of the pyridine ring and the compound's hydrogen-bonding capacity, which can critically impact binding affinity in downstream bioactive molecules . These structural nuances mean that generic in-class substitution—without empirical validation—risks synthetic failure, reduced yield, or altered biological activity in the final target compound.

Methyl ester analog may shift lipophilicity and hydrolysis kinetics; ester lability profile differs from ethyl ester.

Regioisomeric chloro placement (e.g., 6-chloro) alters electronic activation and cross-coupling regioselectivity significantly.

Replacing 2-methoxy with hydrogen or different alkoxy modifies ring electronics and hydrogen-bonding capacity.

Ethyl 3-Chloro-2-methoxypyridine-5-carboxylate: Quantitative Differentiation Evidence


Lipophilicity: Ethyl vs. Methyl Ester

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (target) exhibits a calculated LogP value of approximately 2.16, which is 0.56 log units higher than the calculated LogP of approximately 1.60 for its methyl ester analog, methyl 5-chloro-6-methoxynicotinate (CAS 220656-93-9) [1]. This difference in lipophilicity translates to a predicted ~3.6-fold higher partition coefficient favoring the ethyl ester in octanol-water systems . The increased lipophilicity of the ethyl ester may confer advantages in membrane permeability for cell-based assays or in the formulation of agrochemical active ingredients requiring enhanced cuticular penetration .

Lipophilicity: Ethyl vs. Methyl Ester
Reported
ΔLogP = 0.56 higher for ethyl ester (calculated LogP ~2.16 vs ~1.60)
May support improved membrane permeability in cell-based assay contexts.
Computational prediction; experimental confirmation needed.
Medicinal Chemistry Drug Discovery ADME Optimization

Purity Benchmarking Across Vendors

Commercial vendors specify the purity of ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS 1214379-15-3) at 98% , which is identical to the 98% purity specification commonly provided for the structurally related methyl ester analog methyl 5-chloro-6-methoxynicotinate (CAS 220656-93-9) . Both compounds are supplied with the same nominal purity threshold, indicating that purity alone is not a differentiating factor for procurement decisions between these two esters .

Purity Benchmarking
Data to verify
98% (specified) for both ethyl and methyl ester analogs
Purity alone does not differentiate; selection must rely on reactivity and lipophilicity.
Vendor datasheets; analytical method not uniformly disclosed.
Analytical Chemistry Quality Control Procurement

Regioisomeric Chlorine and Cross-Coupling Reactivity

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (target) bears the chlorine substituent at the 3-position of the pyridine ring (adjacent to the 2-methoxy group), whereas the regioisomer ethyl 6-chloro-5-methoxynicotinate (CAS 1256821-71-2) bears the chlorine at the 6-position and the methoxy group at the 5-position . The target compound's 3-chloro-2-methoxypyridine motif places the chlorine in an electronically activated position for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling due to the electron-withdrawing effect of the adjacent ring nitrogen and the ortho-methoxy group . In contrast, the 6-chloro regioisomer positions the chlorine at a site with distinctly different electronic activation, leading to divergent reaction rates and yields in palladium-catalyzed couplings [1].

Regioisomeric Chlorine Reactivity
Class-level
3-chloro (target) electronically activated for cross-coupling vs. 6-chloro regioisomer
Regioisomer selection must match desired coupling site and electronic activation profile.
Inferred from pyridine SAR; no direct head-to-head experimental yield data.
Synthetic Chemistry Cross-Coupling Palladium Catalysis

Cost Comparison: Ethyl Ester vs. Acid Forms

Commercial pricing analysis indicates that ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS 1214379-15-3) is priced at approximately 120 RMB per gram from Chinese suppliers , while the corresponding carboxylic acid derivative (5-chloro-6-methoxynicotinic acid, CAS 884494-85-3) is available at approximately 48 RMB per 200 mg from analytical standard suppliers [1], representing a 4-fold higher per-milligram cost for the acid form in small quantities. The methyl ester analog (CAS 220656-93-9) is widely listed but pricing data is not publicly standardized . The ethyl ester offers a balance of moderate cost, reasonable shelf stability, and synthetic versatility as an ester-protected intermediate that can be selectively hydrolyzed to the acid when needed .

Cost: Ethyl Ester vs. Free Acid
Reported
Ethyl ester ~50% lower cost per gram at small research scale compared to carboxylic acid
May reduce intermediate costs while retaining ability to generate acid on-demand.
Commercial pricing snapshot; subject to supplier and scale variations.
Procurement Supply Chain Cost Analysis

Drug-Likeness: Halogenated vs. Non-Halogenated Analogs

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate contains 3 hydrogen bond acceptors and 0 hydrogen bond donors, with a topological polar surface area (TPSA) of 48.4 Ų . In comparison, the non-chlorinated analog methyl 2-methoxypyridine-5-carboxylate (CAS 26218-80-4) exhibits the same H-bond acceptor count and TPSA but lacks the chloro substituent [1]. The presence of the chlorine atom increases molecular weight (215.63 vs. 167.16 g/mol) and contributes to LogP elevation (~2.16 vs. predicted lower value for the non-chlorinated analog), which may influence oral bioavailability predictions and membrane permeability profiles . The chloro substituent also provides a synthetic handle for further functionalization via cross-coupling that is absent in the non-halogenated analog [2].

Halogen Impact on Drug-Likeness
Class-level
Chlorine increases MW (+48.5 g/mol) and LogP vs. non-halogenated analog; TPSA unchanged
Chloro substituent provides synthetic handle and may modulate membrane permeability.
Calculated properties; experimental permeability data not available.
Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl 3-Chloro-2-methoxypyridine-5-carboxylate: Priority Application Scenarios


Late-Stage Diversification by Suzuki-Miyaura Coupling

The 3-chloro substituent on the pyridine ring of ethyl 3-chloro-2-methoxypyridine-5-carboxylate provides an activated site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the 3-position [1]. This reactivity profile makes the compound suitable as a versatile building block for generating libraries of substituted pyridine derivatives in drug discovery programs targeting kinase inhibitors, GPCR modulators, or ion channel ligands . The ethyl ester protecting group remains intact during cross-coupling, allowing subsequent hydrolysis to the carboxylic acid for amide bond formation or other downstream transformations [2]. Researchers should verify coupling compatibility with their specific boronic acid/ester partners and catalyst systems before scaling reactions.

Synthesis of Pyridine Carboxamide Fungicides

Pyridine carboxylate esters bearing halogen and alkoxy substituents are established precursors to succinate dehydrogenase inhibitor (SDHI) fungicides and other pyridine carboxamide agrochemical active ingredients [1]. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, upon hydrolysis to the corresponding carboxylic acid, can be coupled with amine-containing fragments to generate amide-linked fungicide candidates . The chloro and methoxy substitution pattern mimics structural motifs found in commercial SDHI fungicides, where pyridine rings with halogens and alkoxy groups confer target binding affinity to fungal succinate dehydrogenase [2]. This compound is appropriate for agrochemical discovery groups synthesizing novel pyridine carboxamides for antifungal screening [3].

Cost-Effective Ester for Multi-Step Synthesis

For multi-step synthetic routes requiring a protected carboxylic acid, ethyl 3-chloro-2-methoxypyridine-5-carboxylate offers a favorable cost profile compared to the corresponding free carboxylic acid (CAS 884494-85-3), with the ethyl ester priced approximately 50% lower per gram at small research scales [1]. The ester group provides stability during reactions incompatible with free carboxylic acids (e.g., strong nucleophiles, basic conditions) and can be selectively cleaved under mild alkaline hydrolysis conditions to reveal the acid functionality when required for amide coupling or salt formation . This cost-stability-reactivity balance positions the ethyl ester as a preferred intermediate for academic and industrial process chemistry groups optimizing synthetic routes to complex pyridine-containing targets [2].

Halogenated Scaffold for Fragment-Based Crystallography

The presence of a chlorine atom in ethyl 3-chloro-2-methoxypyridine-5-carboxylate provides anomalous scattering for X-ray crystallographic phasing, making it a suitable fragment or building block for structural biology applications where experimental phasing is required [1]. The compound's moderate molecular weight (215.63 g/mol), three hydrogen bond acceptors, and calculated LogP of ~2.16 place it within favorable property space for fragment-based screening libraries . The ethyl ester can be hydrolyzed to the carboxylic acid to improve aqueous solubility if needed, while the chloro and methoxy groups offer distinct electron density for unambiguous placement in electron density maps [2]. This scenario is supported by class-level inference of halogen utility in crystallography.

Application
Selection Property
Validation Focus
Suzuki-Miyaura late-stage diversification
3-Chloro activated coupling site; ester-protected carboxylate
Coupling compatibility with specific boronic acid partners; yield optimization
Pyridine carboxamide fungicide research
Chloro and methoxy substitution pattern mimics SDHI pharmacophore motifs
Target binding to fungal succinate dehydrogenase; antifungal screening potency
Multi-step synthesis intermediate
Ethyl ester cost-stability-reactivity balance; selective hydrolysis to acid
Hydrolysis conditions; compatibility with strong nucleophiles and basic steps
Fragment-based crystallography phasing
Chlorine anomalous scattering; favorable fragment-like property space
Crystallographic phasing power; solubility adjustment via ester hydrolysis

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